

Application Notes: Methods for Inducing Apoptosis in vitro with Disorazol A

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Compound of Interest

Compound Name: Disorazol A

Cat. No.: B15559237

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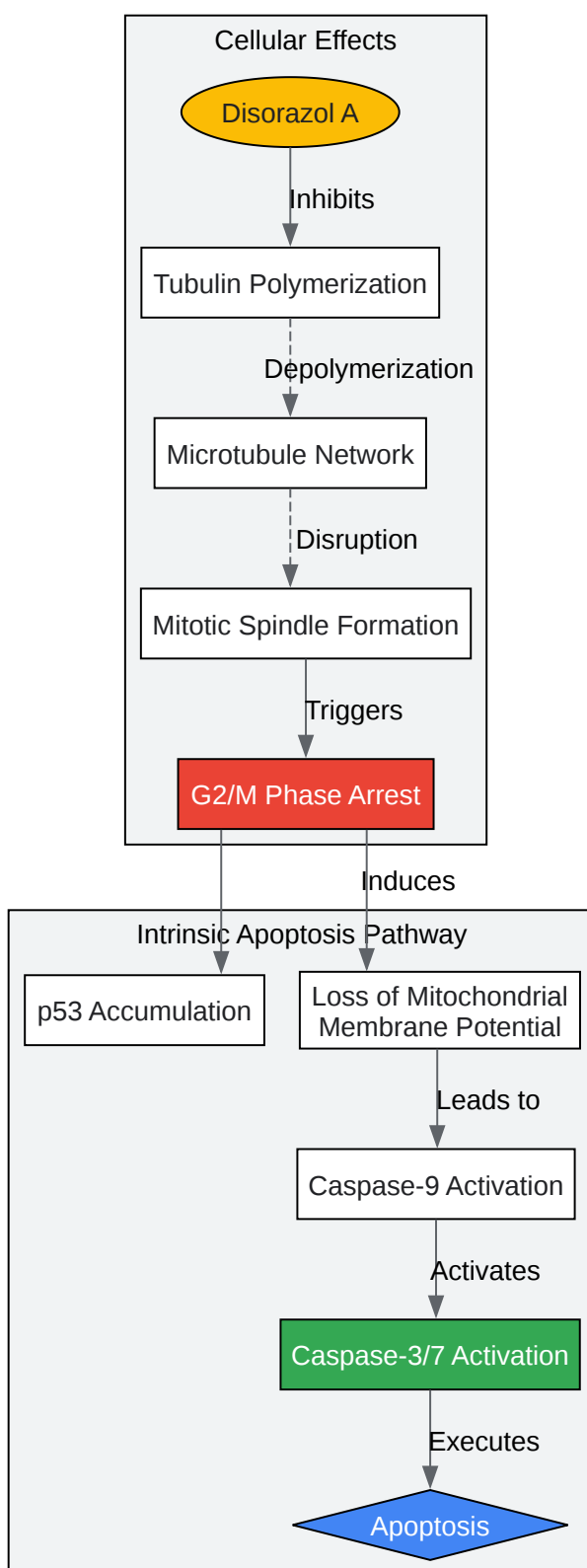
Audience: Researchers, scientists, and drug development professionals.

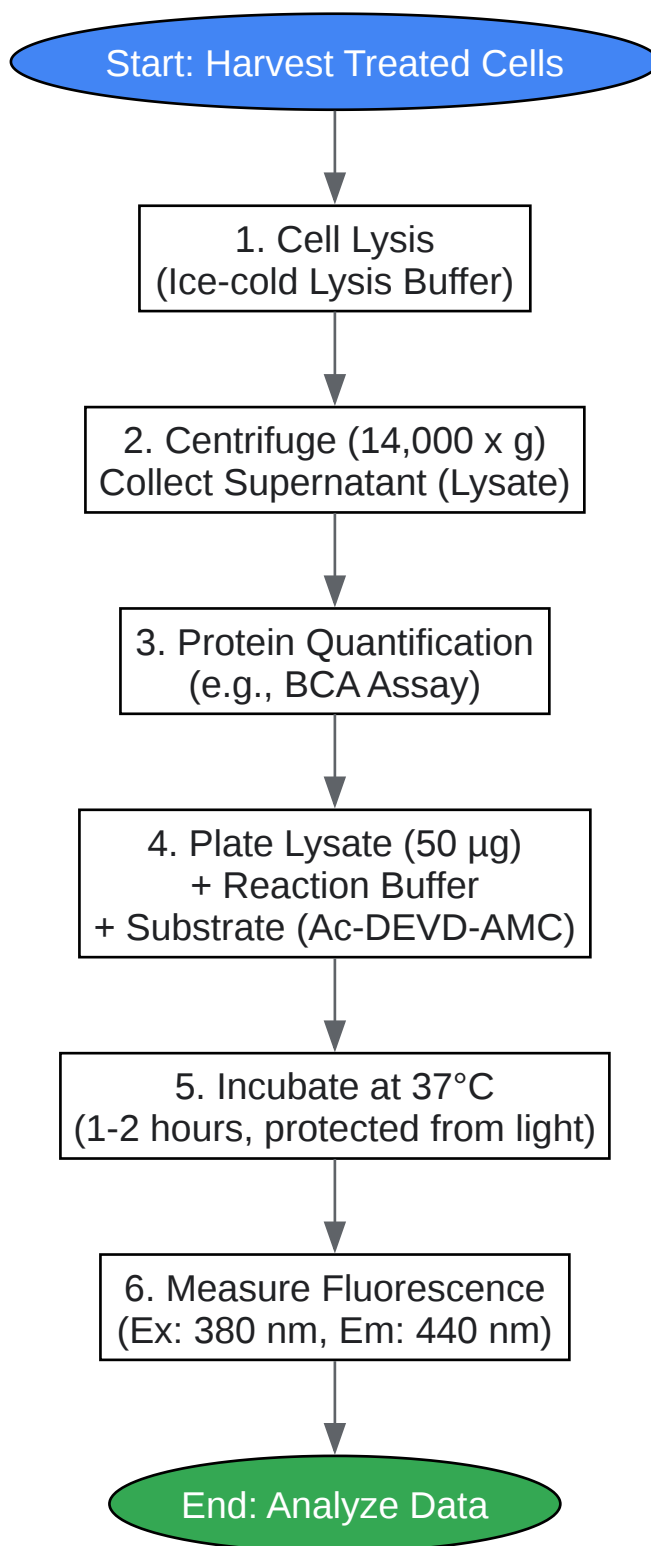
Introduction **Disorazol A** is a macrocyclic polyketide natural product isolated from the myxobacterium *Sorangium cellulosum*.^{[1][2]} It has garnered significant interest in oncology research due to its exceptionally potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines, with efficacy observed at picomolar to low nanomolar concentrations.^{[1][3]} The primary mechanism of action for **Disorazol A** is the disruption of microtubule dynamics by inhibiting tubulin polymerization.^{[2][4]} This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase, which subsequently triggers the intrinsic pathway of apoptosis, making it a valuable tool for cancer research and a promising candidate for drug development.^{[1][5]}

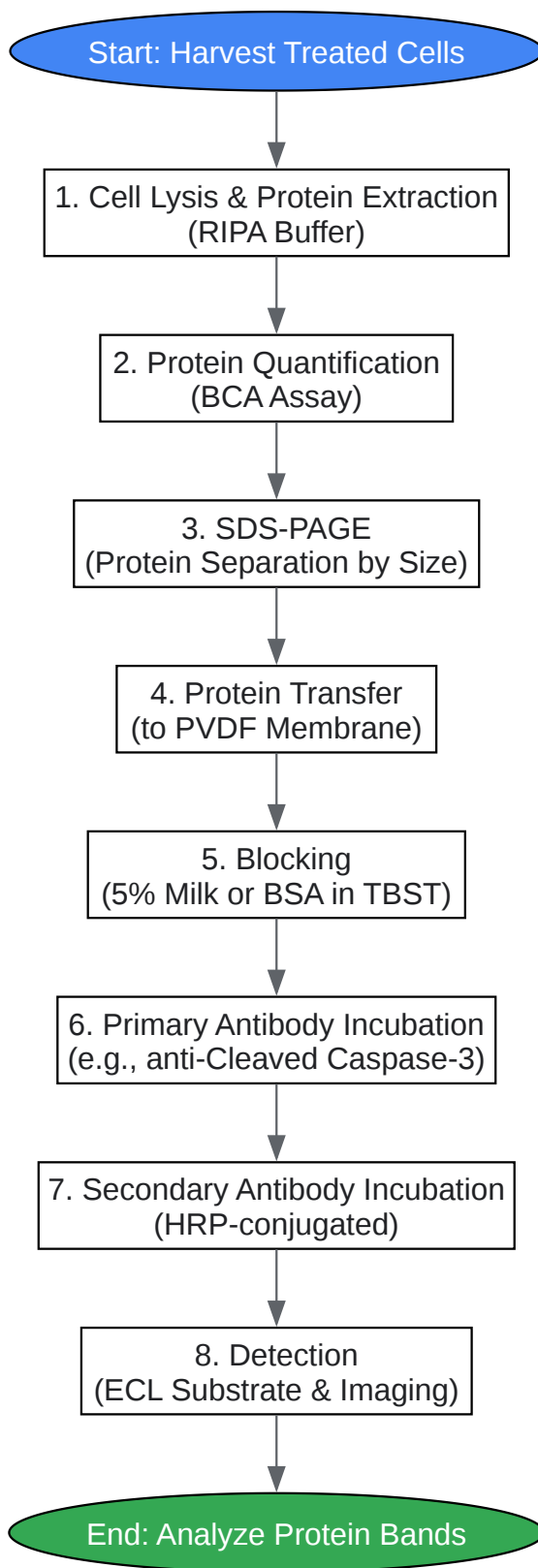
These application notes provide detailed protocols for inducing and evaluating apoptosis in cancer cell lines in vitro using **Disorazol A**.

Mechanism of Action: From Microtubule Disruption to Apoptosis **Disorazol A** exerts its potent anti-cancer effects by directly binding to tubulin and inhibiting its polymerization into microtubules.^[1] This depolymerization of the microtubule network disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.^{[1][5]} The failure to form a functional spindle activates the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.^{[1][5]} Prolonged mitotic arrest is a potent trigger for the intrinsic (mitochondrial) pathway of apoptosis. This cascade involves a loss of mitochondrial membrane potential (MMP), the release of cytochrome c, and the subsequent activation of

executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[6] Low concentrations of **Disorazol A** have also been shown to induce the accumulation of the p53 tumor suppressor protein, further contributing to the apoptotic response.[1]







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